molecular formula C11H7ClN2S2 B2488241 4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide CAS No. 478077-24-6

4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide

Cat. No.: B2488241
CAS No.: 478077-24-6
M. Wt: 266.76
InChI Key: QNUXEHZZAXOSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with sulfur-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium tert-butoxide, with the reaction temperature carefully maintained to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, sulfide derivatives

    Substitution: Functionalized derivatives with various substituents

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro1benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide is unique due to its specific combination of a benzothiophene ring with a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2S2/c1-15-11-13-8-6-4-2-3-5-7(6)16-9(8)10(12)14-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUXEHZZAXOSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.